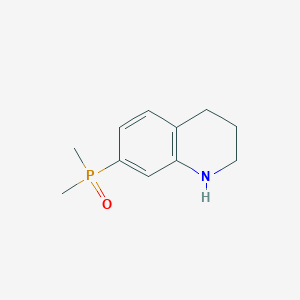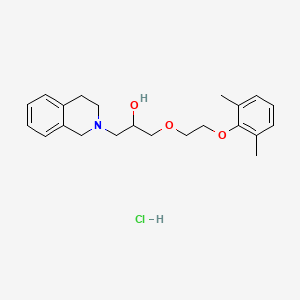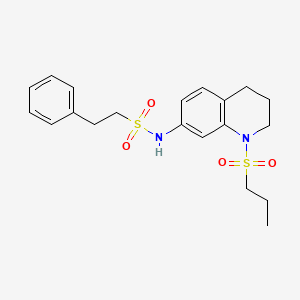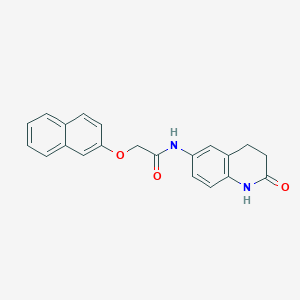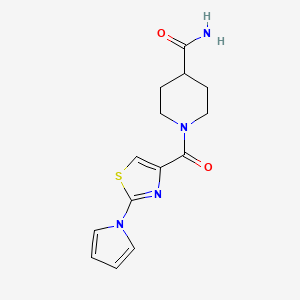
1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A new tandem method was developed for the synthesis of thiazole-substituted pyrrolo [1,2-d][1,2,4]triazin-4(3H)-one derivatives. The method consists of a tandem reaction involving a subsequent formation of first the thiazole and then the triazine ring upon the addition of phenacyl bromide to a product of the condensation reaction .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic compounds play a crucial role in medicinal chemistry due to their diverse pharmacological properties. The subject compound can be used in the synthesis of novel heterocyclic compounds, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives . These derivatives are synthesized through a tandem reaction that involves the formation of the thiazole and then the triazine ring. Such compounds are evaluated for their druglikeness and theoretical pharmacokinetic profiles, indicating their potential as drug candidates .
Drug Design and Discovery
In drug discovery, the design and synthesis of small molecules like our subject compound are essential steps. Nitrogen-based heterocyclic derivatives, in particular, have shown broad pharmacological activities and improved water solubility, making them suitable for drug discovery . The compound’s structural properties may contribute to DNA-, RNA-, or protein-targeted activities, which are critical in developing new therapeutic agents .
Cancer Treatment Research
Compounds with the thiazole moiety have been investigated for their potential in cancer treatment. For instance, derivatives of the subject compound could be designed to inhibit CDK2, a protein kinase that is a target for cancer therapy . By inhibiting CDK2, these compounds could selectively target tumor cells, offering a promising approach to cancer treatment .
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown activity against various bacterial and fungal strains. The subject compound could be modified to enhance its antimicrobial and antifungal properties, potentially leading to the development of new treatments for infectious diseases .
Enzyme Inhibition
The subject compound could serve as a scaffold for the development of enzyme inhibitors. For example, it could be used to create selective inhibitors for enzymes like Cathepsin, which are involved in several physiological processes and diseases .
Pharmacokinetic Modulation
Understanding and modifying the pharmacokinetic profile of a drug is vital for its development. The subject compound’s derivatives could be analyzed for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they have favorable pharmacokinetic profiles for therapeutic use .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in various ways, leading to different biological outcomes . For instance, some imidazole derivatives have been found to inhibit the growth of bacteria and fungi, while others have been found to suppress inflammation or tumor growth .
Biochemical Pathways
It’s known that similar compounds can affect a wide range of biochemical pathways, leading to various downstream effects . For example, some imidazole derivatives have been found to inhibit the synthesis of certain proteins in bacteria, leading to their death .
Pharmacokinetics
A study on similar compounds found them to be suitable drug candidates according to their druglikeness and theoretical pharmacokinetic profiles .
Result of Action
Similar compounds have been found to induce apoptosis in certain cancer cell lines , suggesting that this compound may have similar effects.
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the action of similar compounds .
properties
IUPAC Name |
1-(2-pyrrol-1-yl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c15-12(19)10-3-7-17(8-4-10)13(20)11-9-21-14(16-11)18-5-1-2-6-18/h1-2,5-6,9-10H,3-4,7-8H2,(H2,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFJZJMNQVVHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)N3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrrol-1-yl)thiazole-4-carbonyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
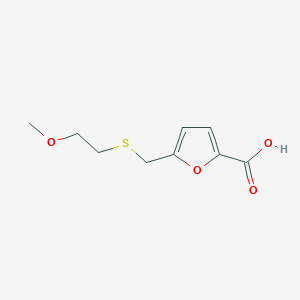
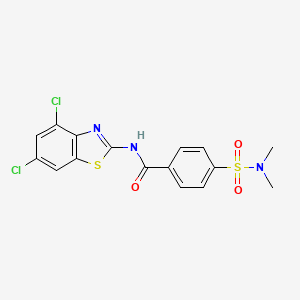
![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363554.png)

![5-Methyl-5-azabicyclo[4.4.0]dec-2-ylamine](/img/structure/B2363558.png)
![N-[4-(acetylamino)phenyl]-1-(3-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2363560.png)
